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Compound of Interest

Compound Name: 5-Amino-2-ethylphenol

CAS No.: 207923-07-7

Cat. No.: B3421061

Get Quote

CAS: 207923-07-7 | Formula: C

H

NO | MW: 137.18 g/mol

Executive Summary
5-Amino-2-ethylphenol is a bifunctional aromatic intermediate characterized by an electron-

rich phenolic ring substituted with an ethyl group at the ortho position and a primary amine at

the meta position (relative to the hydroxyl). This specific substitution pattern renders it a critical

"coupler" in oxidative dye chemistry and a versatile scaffold in medicinal chemistry, particularly

in the synthesis of heterocycles for neurodegenerative therapeutics. Its reactivity is defined by

the synergistic activation of the benzene ring by both hydroxyl and amino groups, facilitating

rapid electrophilic aromatic substitutions and oxidative coupling reactions.

Chemical Identity & Physical Properties[1][2][3][4]
The compound is an ethyl homolog of the industrially significant 5-amino-2-methylphenol (5-

amino-o-cresol). The steric bulk of the ethyl group, compared to a methyl, influences the
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solubility profile and the kinetics of coupling reactions without altering the fundamental

electronic properties of the ring.

Table 1: Physicochemical Specifications
Property Value / Description Source/Note

CAS Number 207923-07-7 Chemical Abstracts Service

IUPAC Name 5-Amino-2-ethylphenol Systematic

SMILES CCC1=C(C=C(C=C1)N)O Structural definition

Molecular Weight 137.18 g/mol Calculated

Appearance
Off-white to beige crystalline

powder
Experimental (Analogous)

Melting Point 159–160 °C Experimental [1]

Solubility
Soluble in DMSO, Ethanol,

MeOH; Low solubility in water
Lipophilic character

pKa (Predicted) ~10.4 (Phenol), ~4.5 (Aniline) ACD/Labs

Synthetic Routes & Manufacturing
The synthesis of 5-amino-2-ethylphenol requires controlling regioselectivity to place the

amino group meta to the hydroxyl and para to the ethyl group. Direct nitration of 2-ethylphenol

typically yields the 4-nitro isomer (para to OH). Therefore, indirect routes involving protection or

specific precursors are employed.

Validated Synthetic Pathway
The most chemically sound laboratory route involves the nitration of 2-ethylanisole (protected

phenol). The methoxy group is a stronger ortho/para director than the ethyl group, and steric

hindrance at the position ortho to the ethyl group favors nitration at the position para to the

methoxy group.

Protocol Logic:
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Protection: 2-Ethylphenol is methylated to 2-ethylanisole to prevent oxidation and control

directing effects.

Regioselective Nitration: Nitration of 2-ethylanisole occurs predominantly at position 5 (para

to OMe, meta to Et). The ethyl group weakly activates, but the methoxy group dominates.

Deprotection & Reduction: The methoxy group is cleaved (e.g., with BBr

or HBr), and the nitro group is reduced (catalytic hydrogenation or Fe/HCl) to yield the target.

Visualization: Synthesis Workflow
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Figure 1: Proposed regioselective synthesis pathway via O-protection to bypass standard

ortho/para directing conflict.

Reactivity Profile & Functionalization
5-Amino-2-ethylphenol possesses three distinct reactive centers: the phenolic hydroxyl, the

primary amine, and the electron-rich aromatic ring.

Oxidative Coupling (Hair Dye Chemistry)
In the presence of an oxidizing agent (e.g., H

O

) and a primary intermediate (e.g., p-phenylenediamine), 5-amino-2-ethylphenol acts as a
Coupler.

Mechanism: The primary intermediate is oxidized to a quinone diimine.[1] The 5-amino-2-
ethylphenol attacks this electrophile at the carbon para to its hydroxyl group (Position 4) or

ortho (Position 6), forming a stable Indo dye.

Significance: The ethyl group provides steric bulk that shifts the absorption maximum (
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) of the resulting dye, often creating warmer or more stable color tones compared to the
methyl analog.

Heterocycle Formation (Medicinal Chemistry)
The 1,3-amino-alcohol motif is a precursor for benzoxazoles and other fused heterocycles.

Cyclization: Reaction with phosgene or carbonyldiimidazole (CDI) yields benzoxazolones.

Quinazolinone Synthesis: As referenced in patent literature [2], condensation with N-

protected anthranilic acids yields quinazolinones, which are investigated as Tau oligomer

inhibitors for Alzheimer's disease.

Visualization: Reactivity Map
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Figure 2: Primary reactivity pathways utilized in industrial and pharmaceutical applications.

Applications in Drug Development
While historically used in dye chemistry, recent literature highlights the utility of the 5-amino-2-
ethylphenol scaffold in neurology.

Tau Aggregation Inhibitors
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Research indicates that quinazolinone derivatives synthesized from 5-amino-2-ethylphenol
exhibit potency in inhibiting the formation of Tau oligomers [2].

Mechanism: The ethyl-phenol moiety likely occupies a hydrophobic pocket in the Tau protein

aggregate, disrupting

-sheet stacking.

Protocol Insight: The synthesis typically involves coupling the amine of 5-amino-2-
ethylphenol with a 2-aminobenzoic acid derivative using a coupling agent (e.g., HATU or

HATU-analog), followed by ring closure.

Diagnostic Reagents
Similar to its methyl analog, 5-amino-2-ethylphenol can be used to synthesize fluorogenic

substrates for enzyme assays, leveraging the fluorescence quenching properties of the

aminophenol core upon acylation.

Handling, Safety & Stability (SDS Summary)
Signal Word: Warning Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin

irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

Storage: Store under inert atmosphere (Nitrogen/Argon). Aminophenols are prone to

oxidation (darkening) upon exposure to air and light.

Stability: Stable in solid form if stored cool and dry. Solutions in organic solvents should be

prepared fresh or stored at -20°C.

Incompatibility: Strong oxidizing agents, acid chlorides, acid anhydrides.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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